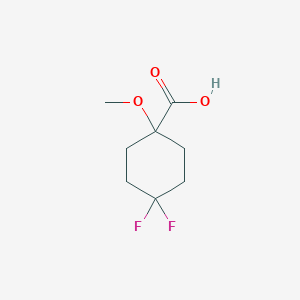

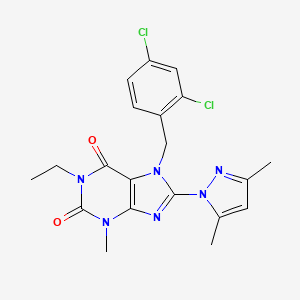

![molecular formula C17H12N2O4S B2488606 (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide CAS No. 391866-98-1](/img/structure/B2488606.png)

(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic furan carboxylic acids or their acetyl derivatives. These processes might involve cyclization reactions, such as those described in the Hurd-Mori reaction, to form complex heterocyclic structures. Derivatives of furan-2-carboxylic and 3-(2-furyl)-acrylic acids have been synthesized, highlighting the versatility and reactivity of furan-containing compounds (Kuticheva, Pevzner, & Petrov, 2015).

Molecular Structure Analysis

Molecular structure analysis of acrylamide monomers and derivatives, as investigated through various spectroscopic techniques and quantum chemical calculations, sheds light on their structural, vibrational, and electronic properties. A study on N-(2-acetylbenzofuran-3-yl)acrylamide monomer highlighted the importance of HOMO-LUMO analysis, revealing insights into the chemical activity and charge transfer within the molecule (Barım & Akman, 2019).

Chemical Reactions and Properties

The chemical reactivity of furan and thiazole derivatives can be explored through their participation in various reactions, including electrophilic substitution and acylation. Studies have shown that these compounds can undergo transformations leading to new heterocyclic structures, with the furan ring often undergoing substitution reactions at specific positions (Aleksandrov et al., 2021).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as those involving benzothiazole and furan units, include their synthesis, crystalline structure, and DFT studies. These analyses provide a deeper understanding of the compounds' conformational behavior and stability, which are crucial for their potential applications (Gong et al., 2023).

Chemical Properties Analysis

The chemical properties of compounds containing furan and thiazole rings, including their reactivity and interaction with other molecules, are essential for developing new materials and drugs. Studies have shown that these compounds exhibit a range of activities, such as antimicrobial and nematicidal effects, demonstrating their potential utility in various fields (Reddy et al., 2010).

Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Novel Heterocyclic Compounds

Research by Patel, Patel, and Shah (2015) in the field of organic chemistry involved the synthesis of novel heterocyclic compounds including N-(benzo[d]thiazol-2-yl)-2-(3-(furan- 2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, providing insights into the structural and chemical properties of such compounds (G. K. Patel et al., 2015).

Reactivity and Electrophilic Substitution Reactions

Aleksandrov et al. (2021) and Aleksandrov et al. (2017) conducted studies on the synthesis and reactivity of 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole and 2-(furan-2-yl)benzo[e][1,3]benzothiazole, exploring their electrophilic substitution reactions and providing key data on the chemical behavior of similar compounds (A. Aleksandrov et al., 2021); (А. Aleksandrov et al., 2017).

Biological Activities

Antitumor Agents

Matiichuk et al. (2020) described the use of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde in designing antitumor agents, indicating the potential of related compounds in cancer therapy (Y. Matiichuk et al., 2020).

Antimicrobial and Anti-proliferative Activities

Mansour et al. (2020) investigated a series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, examining their antimicrobial and anti-proliferative activities, showcasing the potential of similar compounds in pharmacological applications (E. Mansour et al., 2020).

Physicochemical and Electrochemical Properties

Multichromic Polymers via Donor–Acceptor Approach

İçli-Özkut et al. (2013) developed furan and benzochalcogenodiazole-based polymers, demonstrating their electrochemical and optical properties. This study provides insight into the potential use of similar structures in materials science (Merve İçli-Özkut et al., 2013).

Electrochromic Properties

Akpinar, Udum, and Toppare (2013) synthesized novel thiazolothiazole-containing copolymers, investigating their electrochromic properties. This research adds to the understanding of the physical properties of such compounds in electrochromic applications (Hava Akpinar et al., 2013).

Anticancer and Antimicrobial Properties

Anticancer Properties

Matiichuk et al. (2022) explored the synthesis of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives and their anticancer properties, adding valuable information to the potential therapeutic uses of related compounds (Yulia Matiichuk et al., 2022).

Antimicrobial Assessment

Elmagd et al. (2017) used thiosemicarbazide derivatives in synthesizing target heterocyclic compounds, assessing their antimicrobial activity. This study provides an understanding of the antimicrobial potential of similar chemical structures (W. Elmagd et al., 2017).

properties

IUPAC Name |

(E)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4S/c20-16(6-4-12-2-1-7-21-12)19-17-18-13(9-24-17)11-3-5-14-15(8-11)23-10-22-14/h1-9H,10H2,(H,18,19,20)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTWPOXOCLFAFC-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

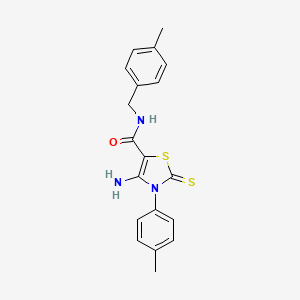

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2488525.png)

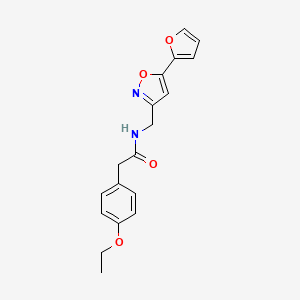

![1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2488527.png)

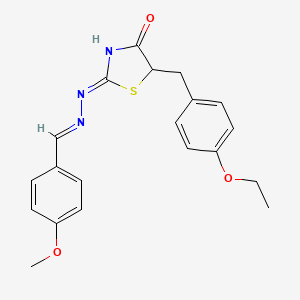

![(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one](/img/structure/B2488528.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2488530.png)

![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488531.png)

![6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2488533.png)

![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)